molecular formula C19H14O B186881 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone CAS No. 4657-89-0

1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone

Cat. No.: B186881
CAS No.: 4657-89-0
M. Wt: 258.3 g/mol
InChI Key: YQRRSORFUCNQAC-UHFFFAOYSA-N
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Description

1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone: is an organic compound with the molecular formula C19H14O . It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon, and features a phenyl group attached to the methanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone can be synthesized through the Friedel-Crafts acylation of acenaphthene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: This involves the use of large-scale reactors, efficient mixing, and stringent control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone is unique due to its combination of the acenaphthene and phenyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

1,2-dihydroacenaphthylen-5-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O/c20-19(15-5-2-1-3-6-15)17-12-11-14-10-9-13-7-4-8-16(17)18(13)14/h1-8,11-12H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRRSORFUCNQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196876
Record name Ketone, 5-acenaphthenyl phenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4657-89-0
Record name Ketone, 5-acenaphthenyl phenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, 5-acenaphthenyl phenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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